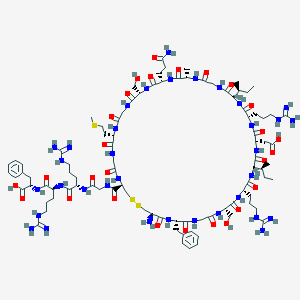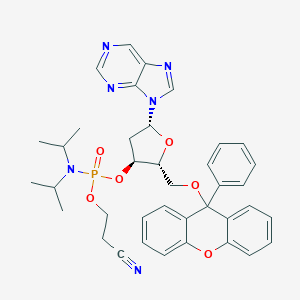
Dcppxn
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
DCPPXN, also known as N,N-diethyl-2-[2-(4-chlorophenoxy)phenyl]acetamide, is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research.
作用机制
DCPPXN acts as a selective antagonist of the type 1 cannabinoid receptor (CB1), which is primarily expressed in the central nervous system. By blocking the activity of CB1 receptors, DCPPXN can modulate the effects of endocannabinoids, which are known to play a role in various physiological processes, including pain perception, appetite regulation, and mood regulation.
生化和生理效应
In vitro studies have shown that DCPPXN can effectively block the activity of CB1 receptors in a dose-dependent manner. In vivo studies in rodents have demonstrated that DCPPXN can modulate the effects of endocannabinoids on behavior, including anxiety-like behavior, locomotor activity, and memory processes. DCPPXN has also been shown to have analgesic effects in animal models of pain.
实验室实验的优点和局限性
One advantage of using DCPPXN in lab experiments is its selectivity for CB1 receptors, which allows for a more precise modulation of endocannabinoid signaling compared to non-selective cannabinoid receptor antagonists. However, DCPPXN has limitations in terms of its solubility and stability, which can affect its efficacy and reproducibility in experiments.
未来方向
Future research on DCPPXN could focus on optimizing its synthesis method to improve its purity and yield. Additionally, further studies are needed to investigate the potential therapeutic applications of DCPPXN, particularly in the treatment of pain and anxiety disorders. Finally, DCPPXN could be used as a tool for investigating the role of the endocannabinoid system in various physiological processes, such as appetite regulation and mood regulation.
合成方法
DCPPXN can be synthesized through a multi-step process involving the reaction of 4-chlorophenol with 2-bromoacetophenone, followed by the reaction of the resulting compound with diethylamine. The final product is obtained through a purification process using column chromatography. The purity and yield of the final product can be optimized through various modifications of the synthesis method.
科学研究应用
DCPPXN has been used in various scientific research studies, particularly in the field of neuroscience. It has been shown to have potential as a tool for studying the role of the endocannabinoid system in the brain and its effects on behavior. DCPPXN has also been used in studies investigating the effects of endocannabinoid signaling on synaptic plasticity and learning and memory processes.
属性
CAS 编号 |
114155-97-4 |
|---|---|
产品名称 |
Dcppxn |
分子式 |
C38H41N6O6P |
分子量 |
708.7 g/mol |
IUPAC 名称 |
3-[[di(propan-2-yl)amino]-[(2R,3S,5R)-2-[(9-phenylxanthen-9-yl)oxymethyl]-5-purin-9-yloxolan-3-yl]oxyphosphoryl]oxypropanenitrile |
InChI |
InChI=1S/C38H41N6O6P/c1-26(2)44(27(3)4)51(45,47-20-12-19-39)50-34-21-36(43-25-42-31-22-40-24-41-37(31)43)49-35(34)23-46-38(28-13-6-5-7-14-28)29-15-8-10-17-32(29)48-33-18-11-9-16-30(33)38/h5-11,13-18,22,24-27,34-36H,12,20-21,23H2,1-4H3/t34-,35+,36+,51?/m0/s1 |
InChI 键 |
HZJOYKSHAZBQGQ-XPXLEKHWSA-N |
手性 SMILES |
CC(C)N(C(C)C)P(=O)(OCCC#N)O[C@H]1C[C@@H](O[C@@H]1COC2(C3=CC=CC=C3OC4=CC=CC=C42)C5=CC=CC=C5)N6C=NC7=CN=CN=C76 |
SMILES |
CC(C)N(C(C)C)P(=O)(OCCC#N)OC1CC(OC1COC2(C3=CC=CC=C3OC4=CC=CC=C42)C5=CC=CC=C5)N6C=NC7=CN=CN=C76 |
规范 SMILES |
CC(C)N(C(C)C)P(=O)(OCCC#N)OC1CC(OC1COC2(C3=CC=CC=C3OC4=CC=CC=C42)C5=CC=CC=C5)N6C=NC7=CN=CN=C76 |
同义词 |
3'-O-((N,N-diisopropylamino)(2-cyanoethoxy)phosphinyl)-5'-O-(9-phenylxanthen-9-yl)-2'-deoxynebularine DCPPXN |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




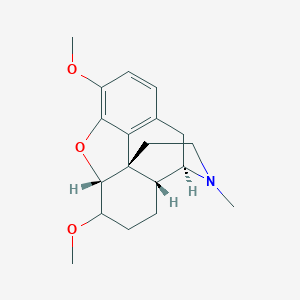
![1-(4H-Furo[3,2-b]pyrrol-4-yl)ethanone](/img/structure/B47212.png)
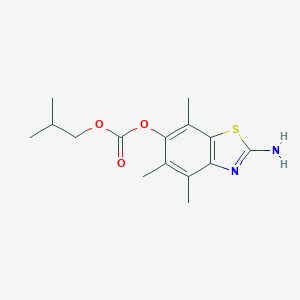
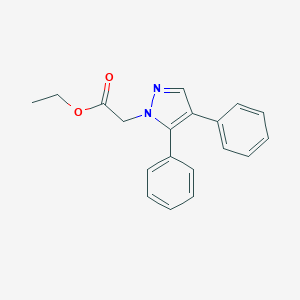

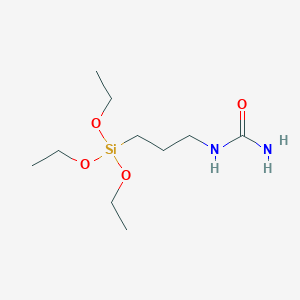
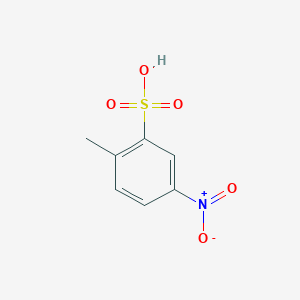
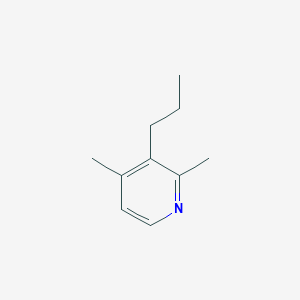

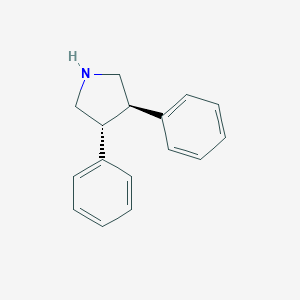
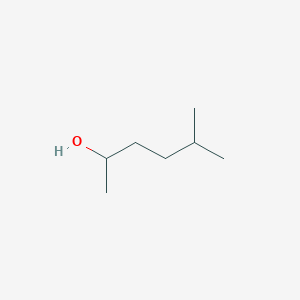
![1-[(1S,6S)-9-azabicyclo[4.2.1]non-2-en-2-yl]ethanone](/img/structure/B47238.png)
